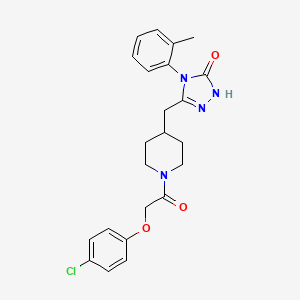

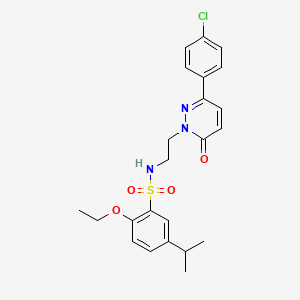

![molecular formula C14H13N5O2 B2495854 N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide CAS No. 2034249-86-8](/img/structure/B2495854.png)

N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide” is a compound that belongs to the class of benzimidazoles . Benzimidazoles are a category of heterocyclic compounds that have shown promising utility in organic and scientific studies .

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the formation of C-N bonds via an aromatic aldehyde and o-phenylenediamine . A general, inexpensive, and versatile method for the synthesis of (1H-benzo[d]imidazol-2-yl)(phenyl)methanone has been designed .Molecular Structure Analysis

The molecular structure of benzimidazole derivatives can be characterized using various spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, mass spectroscopy, TGA, and powder XRD .Chemical Reactions Analysis

The chemical reactions involving benzimidazole derivatives are diverse. For instance, in the presence of N,N-dimethylformamide/sulfur, (1H-benzo[d]imidazol-2-yl)(phenyl)methanone can be obtained .Physical And Chemical Properties Analysis

Benzimidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties and exhibits two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Anticancer Activity

N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide has shown promise as an anticancer agent. Researchers have explored its potential to inhibit tumor growth and induce apoptosis in cancer cells. Mechanistic studies reveal interactions with key cellular pathways, making it a candidate for targeted therapies against specific cancer types .

Antiviral Properties

The compound’s benzimidazole nucleus contributes to its antiviral activity. It has been investigated for its ability to inhibit viral replication, particularly in RNA viruses. Researchers are exploring its potential against viruses such as influenza, hepatitis, and HIV .

Anti-inflammatory Effects

N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide exhibits anti-inflammatory properties. It modulates inflammatory mediators and cytokines, making it relevant for conditions like rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders .

Antibacterial Applications

Studies have highlighted the compound’s antibacterial potential. It may interfere with bacterial cell wall synthesis or disrupt essential metabolic pathways. Researchers are investigating its efficacy against both Gram-positive and Gram-negative bacteria .

Supramolecular Chemistry and Crystal Engineering

The field of crystal engineering utilizes non-covalent interactions to construct crystalline materials. N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide’s crystal structure has been studied extensively. Its intermolecular interactions (such as hydrogen bonding) play a crucial role in material design and drug formulation .

Drug Design and Optimization

Combining benzimidazole with other heterocyclic moieties can lead to novel drug-like molecules. Researchers explore derivatives of this compound to enhance pharmacological properties, such as bioavailability, selectivity, and solubility. The medicinal chemistry community continues to investigate its potential for various therapeutic applications .

These applications demonstrate the versatility and significance of N-(1H-1,3-benzodiazol-2-yl)-6-ethoxypyrimidine-4-carboxamide in scientific research. Keep in mind that ongoing studies may uncover additional uses, further expanding our understanding of this intriguing compound . If you’d like more detailed information on any specific application, feel free to ask!

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(1H-benzimidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N5O2/c1-2-21-12-7-11(15-8-16-12)13(20)19-14-17-9-5-3-4-6-10(9)18-14/h3-8H,2H2,1H3,(H2,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIYZIMQUWWTTQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-benzo[d]imidazol-2-yl)-6-ethoxypyrimidine-4-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

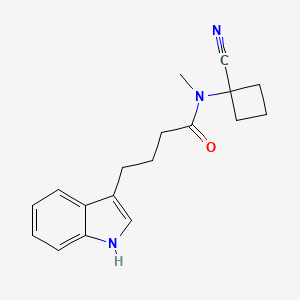

![1,2,3,4,6,7,8,8a-Octahydropyrrolo[1,2-a]pyrazin-6-ylmethanol;dihydrochloride](/img/structure/B2495772.png)

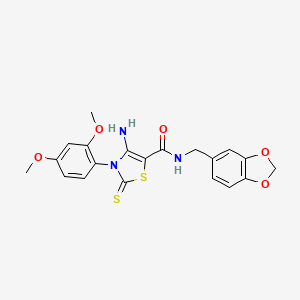

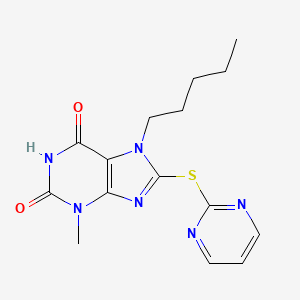

![(Z)-N-(3-allyl-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2495773.png)

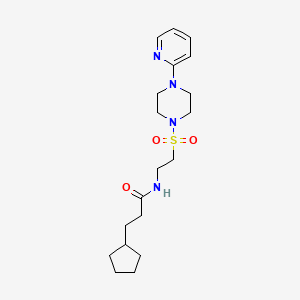

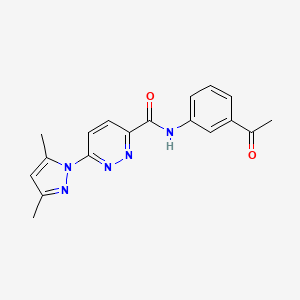

![4-((2-(3,4-dimethoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2495774.png)

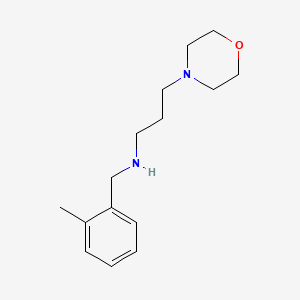

![[3-(4-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2495782.png)

![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-8-amine hydrochloride](/img/no-structure.png)

![1-(Hydroxymethyl)-1'-[(2-methylpropan-2-yl)oxycarbonyl]spiro[2-oxabicyclo[2.1.1]hexane-3,3'-azetidine]-4-carboxylic acid](/img/structure/B2495793.png)